molecular formula C17H11N3O2 B15002420 2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline

2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline

Cat. No.: B15002420
M. Wt: 289.29 g/mol
InChI Key: IWBSYACGILSTHJ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[2,1-a]isoquinoline core with a nitrophenyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate ester groups or additives . Another method involves the rhodium-catalyzed intramolecular direct arylation of imidazole derivatives via double C–H bond activation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[2,1-a]isoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline is unique due to its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and exhibit various biological activities makes it a valuable compound in research and industry.

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-(2-nitrophenyl)imidazo[2,1-a]isoquinoline

InChI

InChI=1S/C17H11N3O2/c21-20(22)16-8-4-3-7-14(16)15-11-19-10-9-12-5-1-2-6-13(12)17(19)18-15/h1-11H

InChI Key

IWBSYACGILSTHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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